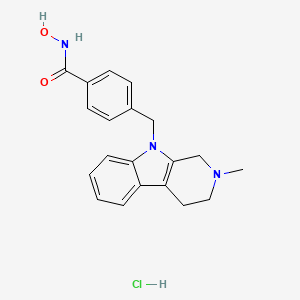

HDAC6-IN-7 (cpd7)

Descripción general

Descripción

HDAC6-IN-7 (cpd7) is an inhibitor of HDAC6 . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm and is mainly responsible for deacetylation of non-histone proteins . It plays an essential role in many biological processes and has been shown to be efficacious in treating cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

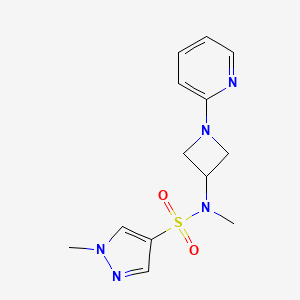

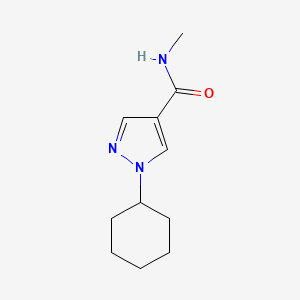

Molecular Structure Analysis

HDAC6 is a structurally distinct member of the HDAC family. It consists of two fully functional catalytic deacetylase domains . The structure of HDAC6-IN-7 (cpd7) is not explicitly mentioned in the search results.Chemical Reactions Analysis

HDAC6 is predominantly responsible for deacetylation of non-histone proteins . The specific chemical reactions involving HDAC6-IN-7 (cpd7) are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Selective Histone Deacetylase Inhibitors and Cancer Therapy

A study highlighted the development of selective histone deacetylases (HDACs) inhibitors through the screening of a drug library, identifying ebselen and its analogs as weak inhibitors of several HDACs, including HDAC6. Further efforts led to the discovery of a novel class of potent and selective HDAC6 inhibitors, suggesting their potential for therapeutic applications in cancer treatment due to their ability to induce cell death of multiple tumor cell lines in a dose-dependent manner (Wang et al., 2017).

HDAC Inhibition and Rheumatoid Arthritis

Research has demonstrated that non-selective HDAC inhibitors exhibit anti-inflammatory properties, which could be beneficial in treating rheumatoid arthritis (RA). Specific inhibition of HDAC3/6 significantly suppressed inflammatory gene expression in RA fibroblast-like synoviocytes, highlighting HDAC3 as a potential therapeutic target in the treatment of RA and type I IFN-driven autoimmune diseases (Angiolilli et al., 2016).

HDAC6 and Transplantation

HDAC6 is identified as a potential therapeutic target in transplantation and autoimmunity. Studies have shown that HDAC6-deficient mice and selective HDAC6 inhibitors exhibit therapeutic efficacy in experimental autoimmune and transplant models, suggesting the relevance of HDAC6 in these medical conditions (Hancock, 2016).

HDAC Inhibitors in Neurodegeneration

HDAC inhibitors have been studied for their role in neurodegeneration, specifically in the context of excitotoxicity-triggered degeneration of retinal ganglion cells. Selective inhibition of HDAC1/3 or HDAC4/5 could prevent ongoing retinal ganglion cell degeneration, indicating a potential therapeutic approach for degenerative retinal diseases (Schlüter et al., 2019).

HDAC6 as a Target in Drug Discovery

HDAC6 stands out for its unique structural and physiological functions, regulating a variety of cellular processes critical for several diseases, including neurological disorders and cancers. The unique properties of HDAC6 make it a significant target for drug discovery, with a focus on designing selective and potent HDAC6 inhibitors for therapeutic use (Pulya et al., 2020).

Mecanismo De Acción

Target of Action

HDAC6-IN-7 (cpd7) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, predominantly found in the cytoplasm . It plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . HDAC6 has been identified as a pivotal modulator of innate and adaptive immunity .

Mode of Action

HDAC6-IN-7 (cpd7) interacts with HDAC6 to inhibit its activity . HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . By inhibiting HDAC6, cpd7 increases the acetylation levels of these proteins . This can lead to improved axonal transport, which is often impaired in neurodegenerative disorders .

Biochemical Pathways

HDAC6-IN-7 (cpd7) affects several biochemical pathways through its inhibition of HDAC6 . These include pathways related to oxidative stress, immune cell generation, and fibrosis . HDAC6 inhibitors like cpd7 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Pharmacokinetics

It’s known that hydroxamate-based hdac6 inhibitors often suffer from genotoxicity, mutagenicity, and poor pharmacokinetics . Therefore, the development of non-hydroxamate HDAC6 inhibitors like cpd7 is of great interest .

Result of Action

The inhibition of HDAC6 by HDAC6-IN-7 (cpd7) results in a variety of molecular and cellular effects. For instance, it has been shown to be beneficial in animal models of neurodegenerative diseases . In the context of renal transplantation, HDAC6 inhibitors have effectively mitigated the progression of immune-related complications . In neurodegenerative diseases, HDAC6 inhibitors can contribute to the degradation of protein aggregates .

Action Environment

The action of HDAC6-IN-7 (cpd7) can be influenced by various environmental factors. For example, the expression and activity of HDAC6 have been shown to be increased in kidney disease Therefore, the efficacy of HDAC6-IN-7 (cpd7) might be influenced by the disease state of the patient

Propiedades

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-17-16-4-2-3-5-18(16)23(19(17)13-22)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKFIADNEAJSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N(C3=CC=CC=C23)CC4=CC=C(C=C4)C(=O)NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

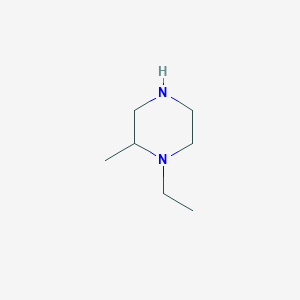

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)